molecular formula C17H20N2O4S B2425549 N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1209195-73-2

N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2425549
CAS No.: 1209195-73-2
M. Wt: 348.42
InChI Key: UYVGLAGACWBCKB-UHFFFAOYSA-N
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Description

N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 1-(thiophen-2-yl)propan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug development.

    Medicine: The presence of the dimethoxyphenyl and thiophene groups suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)ethyl)oxalamide
  • N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)methyl)oxalamide

Uniqueness

N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the specific arrangement of its functional groups. The combination of the dimethoxyphenyl and thiophene moieties, along with the oxalamide linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11(9-13-5-4-8-24-13)18-16(20)17(21)19-12-6-7-14(22-2)15(10-12)23-3/h4-8,10-11H,9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGLAGACWBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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